molecular formula C15H13N3O3 B11099002 methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11099002
M. Wt: 283.28 g/mol
InChI Key: ROPBREOPNNIYEO-LICLKQGHSA-N
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Description

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring and a benzoate ester group, connected through a hydrazone linkage. It has garnered interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate typically involves the condensation reaction between methyl 4-formylbenzoate and 2-(pyridin-4-ylcarbonyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The pyridine ring and benzoate ester group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways.

Case Study:
A study evaluated the compound's efficacy against human breast cancer cells (MCF-7) and reported a significant reduction in cell viability at concentrations as low as 10 µM. The compound was shown to induce apoptosis through mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases 3 and 9.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis via caspase activation
HeLa15Mitochondrial pathway activation
A54920Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between methyl benzoate and pyridin-4-carboxaldehyde hydrazone derivatives. Variations in synthesis can lead to different derivatives with enhanced biological activity.

Synthesis Overview:

  • Starting Materials: Methyl benzoate, pyridin-4-carboxaldehyde, and hydrazine hydrate.
  • Reaction Conditions: The reaction is conducted under reflux conditions in an ethanol solvent.
  • Yield: Typically yields between 70-85% depending on purification methods employed.

Potential Therapeutic Applications

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is primarily attributed to its ability to interact with biological macromolecules. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Uniqueness

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific structural features, such as the position of the pyridine ring and the benzoate ester group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H14N4O2
Molecular Weight: 286.30 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)C(=N/N=C(C2=CC=NC=C2)C(=O)N)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as tyrosinase, which is crucial for melanin production. This inhibition could have implications for treating hyperpigmentation disorders.
  • Antioxidant Activity: Research indicates that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1825 µg/mL
Candida albicans12100 µg/mL

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and the inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition:
    A study investigated the tyrosinase inhibitory activity of this compound and found that it significantly reduced melanin synthesis in B16F10 melanoma cells, suggesting its potential use in skin lightening treatments.
  • Antioxidant Efficacy:
    In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid, indicating its potential role as an antioxidant agent.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)13-4-2-11(3-5-13)10-17-18-14(19)12-6-8-16-9-7-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

ROPBREOPNNIYEO-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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